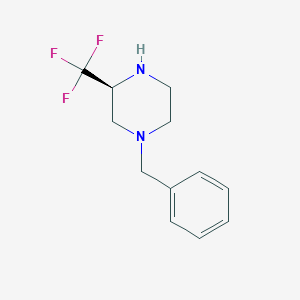

(S)-1-Benzyl-3-trifluoromethyl-piperazine

Übersicht

Beschreibung

(S)-1-Benzyl-3-trifluoromethyl-piperazine is a chiral compound characterized by the presence of a benzyl group and a trifluoromethyl group attached to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-trifluoromethyl-piperazine typically involves the reaction of (S)-1-Benzyl-piperazine with trifluoromethylating agents under controlled conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts, such as palladium or copper, can also be employed to achieve high selectivity and conversion rates.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-Benzyl-3-trifluoromethyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield de-trifluoromethylated products.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).

Substitution: NaH, NaOMe, in polar aprotic solvents like DMSO or acetonitrile (CH3CN).

Major Products:

Oxidation: N-oxides of this compound.

Reduction: De-trifluoromethylated derivatives.

Substitution: Substituted benzyl or trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-Benzyl-3-trifluoromethyl-piperazine has been investigated for its potential therapeutic applications. Research indicates that it may exhibit biological activities such as:

- Antimicrobial Properties : Studies have shown that piperazine derivatives can possess significant antibacterial and antifungal activities. For instance, compounds similar to (S)-1-benzyl-3-trifluoromethyl-piperazine have been evaluated against various pathogens, demonstrating efficacy in inhibiting growth .

- Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests potential use in treating neurological disorders. Its ability to modulate receptor activity can influence conditions such as depression and anxiety .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have revealed promising results. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving tubulin polymerization inhibition .

Biochemical Studies

The compound is utilized in biochemical research to explore cellular signaling pathways. Its interaction with specific receptors can elucidate mechanisms underlying various physiological processes:

- Signal Transduction : By modulating receptor activity, (S)-1-benzyl-3-trifluoromethyl-piperazine aids in understanding signal transduction pathways that are critical in cellular communication.

- Enzyme Interaction : The compound has been studied for its ability to interact with enzymes, influencing metabolic pathways and gene expression. This property makes it valuable for investigating metabolic disorders and developing enzyme inhibitors .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. Results indicated that the compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Study

In a recent investigation, this compound was tested on various cancer cell lines to assess its cytotoxic effects. The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction through tubulin polymerization inhibition being elucidated through molecular modeling studies .

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl-3-trifluoromethyl-piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Benzyl-piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

1-Benzyl-4-trifluoromethyl-piperazine: Positional isomer with the trifluoromethyl group on the 4-position of the piperazine ring.

(S)-1-Benzyl-3-chloromethyl-piperazine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness: (S)-1-Benzyl-3-trifluoromethyl-piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable scaffold in medicinal chemistry and materials science.

Biologische Aktivität

(S)-1-Benzyl-3-trifluoromethyl-piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl group significantly enhances the compound's lipophilicity, which may influence its interaction with biological membranes and molecular targets.

| Property | Description |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 227.22 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High due to trifluoromethyl substitution |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group can enhance binding affinity, leading to modulation of receptor activity.

Key Mechanisms:

- Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation: It has been studied for its potential to inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Psychoactive Effects: Similar to other piperazine derivatives, it has been reported to exhibit stimulant and psychoactive properties. Studies show that compounds like BZP (1-benzylpiperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine) share pharmacological profiles, suggesting potential for recreational use .

- Antidiabetic Potential: A study highlighted the efficacy of piperazine derivatives in inhibiting α-glucosidases, positioning them as potential antidiabetic agents. The presence of a trifluoromethyl group may enhance this activity .

- Neuroprotective Properties: Research indicates that certain piperazine derivatives can induce apoptosis in glial cells, suggesting a possible neuroprotective role under specific conditions .

Study on Psychoactive Properties

A study analyzed urine samples from users of designer piperazines, finding significant concentrations of BZP and TFMPP. This highlights the recreational use of compounds similar to this compound, suggesting it may also be used in similar contexts .

Antidiabetic Activity

Another research effort focused on the antidiabetic effects of piperazine derivatives, demonstrating that compounds with a p-CF3 aryl piperazine pattern exhibited strong inhibition against α-glucosidases, with IC values significantly lower than standard drugs like acarbose .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity |

|---|---|

| 1-Benzylpiperazine (BZP) | Stimulant effects; recreational use |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Anxiolytic effects; potential antidepressant |

| 1-(2,3-Dichlorophenyl)piperazine | Investigated for antipsychotic properties |

Eigenschaften

IUPAC Name |

(3S)-1-benzyl-3-(trifluoromethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYSRYSDNZTANC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.